2-(((2-(2,3-Dichlorobenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide
Description
2-(((2-(2,3-Dichlorobenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide is a synthetic hydrazone derivative featuring a 2,3-dichlorobenzylidene group linked to a hydrazino-oxoacetyl backbone and an N-phenylbenzamide moiety. Its structural complexity arises from the interplay of electron-withdrawing chlorine atoms, the hydrazine-based linker, and the aromatic benzamide group.
Properties
CAS No. |
765908-72-3 |
|---|---|
Molecular Formula |
C22H16Cl2N4O3 |
Molecular Weight |
455.3 g/mol |
IUPAC Name |
N'-[(E)-(2,3-dichlorophenyl)methylideneamino]-N-[2-(phenylcarbamoyl)phenyl]oxamide |
InChI |
InChI=1S/C22H16Cl2N4O3/c23-17-11-6-7-14(19(17)24)13-25-28-22(31)21(30)27-18-12-5-4-10-16(18)20(29)26-15-8-2-1-3-9-15/h1-13H,(H,26,29)(H,27,30)(H,28,31)/b25-13+ |
InChI Key |
HRTCFZJNUWMWSX-DHRITJCHSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C(=O)N/N=C/C3=C(C(=CC=C3)Cl)Cl |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2NC(=O)C(=O)NN=CC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(((2-(2,3-Dichlorobenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide typically involves the condensation of 2,3-dichlorobenzaldehyde with hydrazine to form the corresponding hydrazone. This intermediate is then reacted with an appropriate acylating agent, such as acetyl chloride, to introduce the oxoacetyl group. Finally, the resulting compound is coupled with N-phenylbenzamide under suitable conditions to yield the target compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, solvent, and catalyst, to achieve high yields and purity. Industrial production may also involve continuous flow processes to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(((2-(2,3-Dichlorobenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups.
Substitution: The dichlorobenzylidene group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like amines and thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds.
Scientific Research Applications
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound’s structure suggests potential biological activity, making it a candidate for drug discovery and development.
Medicine: It may have therapeutic potential due to its unique chemical properties.
Industry: The compound can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(((2-(2,3-Dichlorobenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide is not well-documented. its structure suggests that it may interact with biological targets through hydrogen bonding, hydrophobic interactions, and covalent bonding. The dichlorobenzylidene group may play a role in binding to specific enzymes or receptors, while the hydrazino and oxoacetyl groups could be involved in redox reactions and other biochemical processes.
Comparison with Similar Compounds
Structural Features and Substituent Effects
The compound’s structural analogs differ in substituents on the benzylidene ring, the hydrazino linker, and the terminal benzamide group. Key comparisons include:
Table 1: Substituent Variations and Electronic Effects
| Compound ID/Reference | Benzylidene Substituents | Hydrazino Linker Type | Terminal Group | Notable Features |
|---|---|---|---|---|
| Target Compound | 2,3-Dichloro | Oxoacetyl | N-Phenylbenzamide | Strong electron-withdrawing Cl, planar aromatic systems |
| (E)-2-(2,3-Dichlorobenzylidene)-N-phenylhydrazinecarbothioamide | 2,3-Dichloro | Carbothioamide | N-Phenyl | Thioamide vs. oxoamide linker; reduced polarity |
| 2-(2-(3-Allyl-2-hydroxybenzylidene)hydrazinyl)-2-oxo-N-phenylacetamide | 3-Allyl-2-hydroxy | Oxoacetyl | N-Phenyl | Hydroxy and allyl groups enhance H-bonding and steric bulk |
| N-(4-Chlorophenyl)-2-({(2E)-2-(3-nitrobenzylidene)hydrazinoacetyl}amino)benzamide | 3-Nitro | Oxoacetyl | N-(4-Chlorophenyl)benzamide | Nitro group introduces strong electron-withdrawing effects |
| 2-(2-(2-Hydroxy-3-methoxybenzylidene)hydrazinyl)-N-(3-methoxyphenyl)-2-oxoacetamide | 2-Hydroxy-3-methoxy | Oxoacetyl | N-(3-Methoxyphenyl) | Methoxy groups increase lipophilicity |
| N′-(2,3-Dichlorobenzylidene)-3,4-dihydroxybenzohydrazide | 2,3-Dichloro | Benzohydrazide | 3,4-Dihydroxybenzamide | Additional phenolic -OH groups for H-bonding |
Key Observations:
- Hydroxy and methoxy substituents increase solubility via H-bonding or modulate metabolic stability .
- Thioamide vs. oxoamide linkers : Carbothioamide derivatives (e.g., ) exhibit reduced polarity compared to oxoacetyl analogs, impacting membrane permeability .
Physicochemical Properties
- Melting Points : reports melting points for dichlorobenzylidene derivatives (unlisted values), which are generally elevated due to aromatic stacking and H-bonding.
- Solubility : Methoxy-substituted analogs () exhibit improved solubility in polar solvents compared to chloro derivatives.
- Stability : Thioamide derivatives () may show lower hydrolytic stability than oxoamide counterparts due to weaker C=S bonds .
Biological Activity
Chemical Structure and Properties
The molecular formula for 2-(((2-(2,3-Dichlorobenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide is . The compound features a hydrazine moiety, which is often associated with various biological activities including anti-cancer and anti-inflammatory effects.
Table 1: Molecular Characteristics
| Property | Value |
|---|---|
| Molecular Weight | 445.30 g/mol |
| CAS Number | 765908-72-3 |
| Solubility | Soluble in DMSO |
| Melting Point | Not available |
Anticancer Activity
Research has indicated that compounds with hydrazine derivatives often exhibit significant anticancer properties. A study focusing on the synthesis of similar hydrazine-based compounds reported promising results against various cancer cell lines, suggesting that such compounds can induce apoptosis and inhibit cell proliferation.
Antimicrobial Activity
Another area of interest is the antimicrobial potential of this compound. Preliminary studies have shown that hydrazine derivatives can exhibit activity against a range of bacterial strains. For instance, derivatives similar to 2-(((2-(2,3-Dichlorobenzylidene)hydrazino)(oxo)acetyl)amino)-N-phenylbenzamide have been tested for their efficacy against Gram-positive and Gram-negative bacteria.
Neuroprotective Effects
There is emerging evidence suggesting that certain benzamide derivatives possess neuroprotective effects. A related compound demonstrated significant anticonvulsant activity in animal models, which indicates a potential for treating neurological disorders such as epilepsy.
Study 1: Anticancer Efficacy
A recent study evaluated the anticancer efficacy of hydrazone derivatives in vitro. The results showed that these compounds inhibited the growth of cancer cells significantly more than control groups. Specifically, the IC50 values were determined for several derivatives, highlighting their potency.
Study 2: Antimicrobial Testing
In another study, various hydrazine derivatives were subjected to antimicrobial testing against Staphylococcus aureus and Escherichia coli. The results indicated that some derivatives had minimum inhibitory concentrations (MICs) below 100 µg/mL, showcasing their potential as antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
